3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-amine
Description
3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-amine (CAS: 1214333-34-2) is a pyridine derivative featuring a trifluoromethyl (-CF₃) group at position 5 and a pyridin-4-yl substituent at position 3, with an amine (-NH₂) at position 2. Its molecular formula is C₁₁H₈F₃N₃, and it has a molecular weight of 239.20 g/mol . The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridinyl moiety may facilitate π-π stacking interactions in biological systems. This compound is commercially available (Catalog Number: 151428) and is of interest in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-pyridin-4-yl-5-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3N3/c12-11(13,14)8-5-9(10(15)17-6-8)7-1-3-16-4-2-7/h1-6H,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAVCAATCTZNFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(N=CC(=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of various compounds, making it a valuable moiety in drug design. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridine ring substituted with a trifluoromethyl group and an amine functional group, which are crucial for its biological activity.
Antimicrobial Properties
Research has indicated that compounds containing the trifluoromethyl group exhibit enhanced antimicrobial activity. For instance, studies have shown that derivatives of pyridines with trifluoromethyl substitutions demonstrate significant efficacy against Chlamydia trachomatis, a common sexually transmitted infection. The presence of the trifluoromethyl group was essential for the observed activity, highlighting its role in enhancing interaction with biological targets .
The proposed mechanism of action for this compound involves inhibition of specific enzymes or receptors associated with bacterial growth. The electron-withdrawing nature of the trifluoromethyl group may facilitate binding to active sites, altering enzyme kinetics and leading to antimicrobial effects .
Study 1: Antichlamydial Activity
In a study focusing on antichlamydial activity, several pyridine derivatives were synthesized and evaluated for their effectiveness against C. trachomatis. It was found that compounds with a trifluoromethyl group exhibited selective toxicity towards the pathogen without harming host cells. The structure-activity relationship (SAR) indicated that modifications at the para position significantly influenced biological outcomes, emphasizing the importance of this substituent .
Study 2: Synthesis and Evaluation
A recent synthesis involving this compound demonstrated successful yields and highlighted its potential as a lead compound in drug development. The synthesis was carried out under optimized conditions, resulting in high purity products suitable for biological testing .
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
Synthesis of Bioactive Compounds:
The compound serves as a crucial precursor in synthesizing imidazo[1,2-a]pyridines, which are recognized as "privileged scaffolds" due to their diverse therapeutic applications. Various synthetic strategies employed include:
- Condensation reactions
- Multicomponent reactions
- Oxidative coupling
- Tandem reactions
- Aminooxygenation
- Hydroamination reactions
These methods are optimized to achieve specific substitution patterns on the imidazo[1,2-a]pyridine ring, allowing for the development of compounds with targeted biological activities.
Biological Activities:
Research indicates that 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-amine exhibits promising antimicrobial and anticancer properties. Its structural features enable interactions with various enzymes and receptors, modulating critical biological pathways. For instance, compounds with similar structures have demonstrated significant inhibitory effects against specific cancer cell lines, suggesting potential anticancer applications for this compound.
Material Science
Catalyst-Free Synthesis:
In material science, the compound is utilized in the catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates. These carbamates have applications in developing new materials with desirable properties.
Unique Properties:
The trifluoromethyl group enhances the reactivity and stability of the synthesized materials, making them suitable for various industrial applications.
Environmental Chemistry
Role in Agrochemicals:
The trifluoromethylpyridine derivatives are increasingly recognized for their roles in agrochemical formulations. The unique physicochemical properties imparted by the trifluoromethyl group contribute to the effectiveness of these compounds in pest management.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The target compound’s structural analogs differ primarily in substituents at positions 3 and 5 of the pyridine ring. Key examples include:
Key Observations :
- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, stabilizing the pyridine ring and influencing reactivity. Chloro and iodo substituents (e.g., ) further enhance electron withdrawal but introduce steric bulk.
- Biological Relevance : Pyridinyl substituents (e.g., ) enable π-π stacking with aromatic residues in proteins, while boronate esters () are critical for synthetic intermediates.
Preparation Methods
Ammonolysis and Dehalogenation Route
A key intermediate, 2-amino-4-(trifluoromethyl)pyridine, which forms part of the target molecule, can be prepared by ammonolysis of halogenated trifluoromethylpyridines followed by catalytic dehalogenation. This method is industrially viable and involves:
- Reacting 2,6-dichloro-4-(trifluoromethyl)pyridine with aqueous ammonia in a hydrophilic ether solvent at elevated temperature (~130-160 °C) for 4-7 hours.
- Subsequent dehalogenation using palladium on carbon (Pd/C) catalyst under hydrogen pressure (~1.6 MPa) at 100 °C.
- Isolation of the product by crystallization and washing steps to afford 2-amino-4-(trifluoromethyl)pyridine in about 71% yield.
This approach avoids harsh reagents and allows for scalable production under industrially advantageous conditions.
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ammonolysis | 2-Me-THF, 150 °C, 6 h | - | Formation of amino intermediate |
| Catalytic dehalogenation | Pd/C, H2 1.6 MPa, 100 °C, 3 h | - | Removal of halogen substituents |
| Crystallization and purification | n-Hexane, ice cooling | 71.4 | Final isolation of product |
Alternative Synthetic Routes and Optimization
Five-Step Two-Pot Procedure from 2,2-Difluoroacetic Anhydride
A practical and scalable synthesis of related difluoromethyl-substituted aminopyridines involves:
- Starting from 2,2-difluoroacetic anhydride, a five-step sequence including protection, radical bromination, oxidation, fluorination, and deprotection.
- Avoidance of sealed vessel amination and hazardous reagents like DAST.
- Optimization of each step to isolate and characterize intermediates.
- Achieving overall yields up to 46% on a kilogram scale.
While this exact route is for a difluoromethyl analogue, the methodology and optimization principles are applicable to trifluoromethyl analogues, particularly in the handling of fluorinated intermediates and amination steps.
Summary Table of Key Preparation Methods
Research Findings and Practical Considerations
- The ammonolysis/dehalogenation method provides a robust industrial route to the key amino-trifluoromethylpyridine intermediate, which can be further elaborated to the target compound.
- Coupling strategies allow for modular synthesis and structural diversification but may require optimization for scale-up.
- Avoidance of hazardous fluorinating agents and sealed vessels improves safety and scalability.
- Characterization of intermediates by NMR, HRMS, and crystallography ensures structural integrity throughout synthesis.
Q & A
Q. What are the standard synthetic routes for preparing 3-(Pyridin-4-yl)-5-(trifluoromethyl)pyridin-2-amine and its structural analogs?
- Methodological Answer : Pyridine derivatives with trifluoromethyl groups are typically synthesized via nucleophilic aromatic substitution (SNAr) or transition metal-catalyzed cross-coupling reactions. For example:
- Nucleophilic Substitution : Fluorinated pyridines (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) can undergo substitution using amines or other nucleophiles under controlled conditions (e.g., DMF at 80–100°C) .
- Cross-Coupling : Suzuki-Miyaura coupling can introduce pyridin-4-yl groups using boronic acids and palladium catalysts (e.g., Pd(PPh₃)₄) in THF/water mixtures .
Key Considerations : Solvent polarity, temperature, and catalyst selection critically influence yield and regioselectivity.
Q. How can spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm the pyridine ring substitution pattern. For example, trifluoromethyl groups show distinct ¹⁹F NMR signals near -60 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., C₁₁H₉F₃N₄ would have a molecular ion at m/z 262.08) .
- IR Spectroscopy : Stretching frequencies for C-F (~1100 cm⁻¹) and aromatic C-N (~1350 cm⁻¹) bonds confirm functional groups .
Q. What are the primary safety protocols for handling trifluoromethyl-substituted pyridines?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in fume hoods to avoid inhalation of volatile intermediates.
- Storage : Store in airtight containers at 2–8°C to prevent degradation .
- Waste Disposal : Segregate halogenated waste and dispose via licensed chemical waste services .
Q. What are the typical applications of trifluoromethylpyridines in medicinal chemistry?
- Methodological Answer : Trifluoromethyl groups enhance bioavailability and metabolic stability. Applications include:
- Kinase Inhibitors : Pyridine derivatives are scaffolds for targeting ATP-binding pockets .
- Antifungal Agents : Analogous compounds (e.g., pyrimidine-carboxamides) show activity via fungal cytochrome P450 inhibition .
Q. How is regioselectivity controlled during functionalization of the pyridine ring?
- Methodological Answer :
- Directing Groups : Amino groups at the 2-position direct electrophilic substitution to the 4- or 5-positions via resonance effects .
- Protecting Groups : Use of tert-butyloxycarbonyl (Boc) protects amines during halogenation steps .
Advanced Research Questions
Q. What computational strategies optimize reaction pathways for synthesizing trifluoromethylpyridines?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) predicts transition states and intermediates for SNAr reactions. For example, ICReDD uses reaction path searches to identify low-energy pathways .
- Machine Learning : Algorithms analyze reaction databases to predict optimal catalysts (e.g., Pd vs. Cu) and solvents (DMF vs. DMSO) .
Q. How can researchers resolve contradictions in reported biological activity data for similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies while controlling for assay conditions (e.g., cell line variability) .
- Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replacing Cl with CF₃) to isolate electronic vs. steric effects .
Q. What experimental designs mitigate challenges in purifying trifluoromethylpyridines?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with acetonitrile/water gradients (e.g., 70:30 to 95:5) for polar impurities .
- Crystallization : Optimize solvent pairs (e.g., ethanol/hexane) to exploit differences in solubility between CF₃ and non-fluorinated analogs .
Q. How do steric and electronic effects of the trifluoromethyl group influence reaction kinetics?
- Methodological Answer :
Q. What are the limitations of current synthetic methods for scaling up trifluoromethylpyridine production?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
